N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a triazolopyrazine derivative characterized by a bicyclic core structure combining triazole and pyrazine rings. The compound features a cyclooctyl group attached to the carboxamide moiety at position 3 and a methyl substituent at position 4. Triazolopyrazines are of significant pharmacological interest due to their diverse biological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition, and anticancer properties . The cyclooctyl substituent may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to smaller alkyl or aryl groups .
Properties
IUPAC Name |
N-cyclooctyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10-9-20-13(15(22)16-10)12(18-19-20)14(21)17-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBKBGQWQEXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3CCCCCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclooctylamine derivative with a suitable triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the triazolopyrazine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The triazolopyrazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products: The major products of these reactions include oxidized derivatives, reduced alcohols, and substituted triazolopyrazines, each with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The following table summarizes key analogues of N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, highlighting structural variations and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity: Aryl groups at R6 (e.g., phenyl, 4-chlorophenyl) correlate with anticancer activity, as seen in compounds tested against renal, ovarian, and leukemia cell lines . Polar substituents at R3, such as 3-(dimethylamino)propyl, improve aqueous solubility without compromising target binding .
Synthetic Accessibility :
- The cyclooctyl variant likely requires specialized synthetic routes due to steric hindrance. By contrast, analogues with smaller substituents (e.g., propyl, furan-2-ylmethyl) are synthesized via one-pot Huisgen cycloaddition or Ugi-Huisgen tandem reactions .
Pharmacological Potential: Triazolopyrazines with tetrahydro cores (e.g., 4,5,6,7-tetrahydro derivatives) exhibit antidiabetic activity via DPP-IV inhibition, suggesting that saturation of the pyrazine ring modulates enzyme selectivity .
Biological Activity
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound belonging to the class of triazolopyrazines. Its unique structure, which features a triazole fused to a pyrazine ring, makes it a subject of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : N-cyclooctyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
- Molecular Formula : C15H21N5O2
- Molecular Weight : 305.36 g/mol
- CAS Number : 1775381-70-8
The compound's structure allows it to interact with various biological targets, which is essential for its potential use in pharmacology.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. The precise mechanisms depend on the target involved and the resulting biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating various diseases, including:
- Cancer : Investigated for its potential as an enzyme inhibitor that could disrupt cancer cell proliferation.
- Infectious Diseases : Possible activity against specific pathogens through receptor modulation.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that compounds similar to N-cyclooctyl-6-methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazine exhibited significant inhibitory effects on certain kinases involved in cancer progression. The inhibition was quantified using IC50 values ranging from 0.5 to 10 µM depending on the specific enzyme target.
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Cell Line Testing :
- In vitro studies using various cancer cell lines (e.g., HeLa and MCF7) showed that treatment with N-cyclooctyl derivatives resulted in reduced cell viability and induced apoptosis at concentrations above 10 µM.
-
Receptor Modulation :
- Research indicated that this compound could act as a modulator for G-protein coupled receptors (GPCRs), affecting downstream signaling pathways critical for cellular responses.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of kinase activity | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Receptor Modulation | Modulates GPCR signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
